5-Amino-2-(trifluoromethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(trifluoromethyl)isonicotinamide is a chemical compound characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 2-position on an isonicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)isonicotinamide typically involves the introduction of the trifluoromethyl group and the amino group onto the isonicotinamide core. One common method involves the reaction of 2-(trifluoromethyl)isonicotinic acid with ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)pyridine
- 5-Amino-2-(trifluoromethyl)benzoic acid
- 5-Amino-2-(trifluoromethyl)phenol
Uniqueness
5-Amino-2-(trifluoromethyl)isonicotinamide is unique due to the presence of both an amino group and a trifluoromethyl group on an isonicotinamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H6F3N3O |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
5-amino-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-3(6(12)14)4(11)2-13-5/h1-2H,11H2,(H2,12,14) |
InChI Key |
JBSRDYJUQOZNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.